molecular formula C7H18ClN B566098 1,3-Dimethylpentylamine hydrochloride CAS No. 13803-74-2

1,3-Dimethylpentylamine hydrochloride

Cat. No.: B566098
CAS No.: 13803-74-2
M. Wt: 151.68 g/mol
InChI Key: ZKKBPHUAHARETG-UHFFFAOYSA-N
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Description

Methylhexanamine (hydrochloride), also known as 4-methylhexan-2-amine hydrochloride, is a synthetic aliphatic amine. It was originally developed by Eli Lilly and Company in the 1940s as a nasal decongestant. The compound has gained popularity in recent years as a stimulant in dietary supplements, often marketed under various names such as geranamine and dimethylamylamine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylhexanamine is synthesized by reacting 4-methylhexan-2-one with hydroxylamine, which converts the 4-methylhexan-2-one to 4-methylhexan-2-one oxime. This oxime is then reduced via catalytic hydrogenation to produce methylhexanamine. The resulting product can be purified by distillation .

Industrial Production Methods: In industrial settings, the synthesis of methylhexanamine follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as fractional distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Methylhexanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes and nitriles.

    Reduction: The compound can be reduced to form secondary and tertiary amines.

    Substitution: Methylhexanamine can participate in nucleophilic substitution reactions, particularly with halides and other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reactions with alkyl halides or acyl halides under basic conditions.

Major Products:

    Oxidation: Formation of oximes and nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Alkylated or acylated derivatives of methylhexanamine.

Scientific Research Applications

Methylhexanamine (hydrochloride) has diverse applications in scientific research:

Mechanism of Action

Methylhexanamine acts as an indirect sympathomimetic agent. It mimics the action of epinephrine by increasing the levels of norepinephrine in the synaptic cleft. This leads to vasoconstriction, bronchodilation, and increased heart rate. The compound primarily targets adrenergic receptors, particularly the alpha-1 and beta-2 adrenergic receptors, which are involved in the regulation of cardiovascular and respiratory functions .

Comparison with Similar Compounds

    Tuaminoheptane: Another aliphatic amine used as a nasal decongestant.

    Octin (isometheptene): Used for its vasoconstrictive properties.

    Oenethyl (2-methylaminoheptane): Similar in structure and function to methylhexanamine.

    Propylhexedrine: Used as a nasal decongestant and stimulant.

Uniqueness: Methylhexanamine is unique due to its dual role as a nasal decongestant and a stimulant in dietary supplements. Its ability to mimic the action of epinephrine and its widespread use in performance-enhancing products set it apart from other similar compounds .

Properties

IUPAC Name

4-methylhexan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-4-6(2)5-7(3)8;/h6-7H,4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKBPHUAHARETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657022
Record name 4-Methylhexan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13803-74-2
Record name 4-Methylhexan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-hexanamine, monohydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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